2,2',3,3',4,4',5,6-Octabromodiphenyl ether
Overview
Description
2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether, also known as PBDE 37, is a polybrominated diphenyl ether and an organobromine compound . It is used as a flame retardant in consumer products .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is CHBrO . The average mass is 801.376 Da and the monoisotopic mass is 793.357178 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether include a density of 2.8±0.1 g/cm3, a boiling point of 526.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.1±3.0 kJ/mol, and the flash point is 221.0±28.6 °C .Scientific Research Applications
Metabolite Studies : Marsh et al. (2006) identified hydroxylated metabolites in rats exposed to a tetrabromodiphenyl ether, providing insights into its effects on the body (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Synthetic Applications : A study on 3,3',4,4'-Tetraaminodiphenyl ether, a related compound, showed potential in organic synthesis and catalysis (Yu, 2007).
Environmental Safety : Gerecke et al. (2005) demonstrated that microbially mediated reductive debromination of BDE-209 can form octa- and nonabromodiphenyl ether congeners, enhancing environmental safety (Gerecke et al., 2005).
Analytical and Toxicological Studies : Syntheses of authentic octaBDE congeners, including 2,2',3,3',4,4',5,6-Octabromodiphenyl ether, are used as standards in analytical, toxicological, and stability studies, as well as investigations of physical-chemical properties (Teclechiel, Christiansson, Bergman, & Marsh, 2007).
Developmental Neurotoxicity Research : Viberg et al. (2006) found that exposure to higher brominated diphenyl ethers, including octabromodiphenyl ether, can impair spontaneous behavior and learning and memory functions in mice (Viberg, Johansson, Fredriksson, Eriksson, Marsh, & Eriksson, 2006).
Flame Retardant Applications : Polybrominated diphenyl ethers, including octabromodiphenyl ether, are commonly used as additives in polymers and textiles to inhibit fire development (Sjödin et al., 1999).
Environmental Monitoring : Winnberg et al. (2014) identified novel octabrominated phenolic diphenyl ether in blue mussels, highlighting its importance for environmental monitoring (Winnberg, Rydén, Löfstrand, Asplund, Bignert, & Marsh, 2014).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLSLKPHQEEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074774 | |
Record name | PBDE 195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5,6-Octabromodiphenyl ether | |
CAS RN |
446255-38-5 | |
Record name | 2,2',3,3',4,4',5,6-Octabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBDE 195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,4',5,6-OCTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWT046P97I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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